molecular formula C3H7NOS B8038161 Ethanimidothioic acid, N-hydroxy-, methyl ester CAS No. 19145-16-5

Ethanimidothioic acid, N-hydroxy-, methyl ester

Cat. No. B8038161
CAS RN: 19145-16-5
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-ONEGZZNKSA-N
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Description

Ethanimidothioic acid, N-hydroxy-, methyl ester is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanimidothioic acid, N-hydroxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanimidothioic acid, N-hydroxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Routine Analysis in Microbiology : Miller (1982) demonstrated the use of fatty acid methyl esters, including hydroxy acids, for the routine analysis of whole-cell bacteria. This method prevents degradation of hydroxy acid peaks in chromatographic analysis, which is crucial for accurate microbial characterization (Miller, 1982).

  • Natural Product Chemistry : Urones et al. (1993) isolated and characterized compounds from Halimium verticillatum, including methyl esters of hydroxy acids, showcasing their importance in the study of plant chemistry and bioactive compounds (Urones et al., 1993).

  • Organic Synthesis : Huihui et al. (2016) presented a method for decarboxylative coupling of alkyl N-hydroxyphthalimide esters with aryl iodides. This process, which doesn't require a photocatalyst, light, or arylmetal reagent, demonstrates the role of these esters in advanced organic synthesis (Huihui et al., 2016).

  • Environmental Microbiology : Keinänen et al. (2003) used hydroxy fatty acid methyl esters for the characterization of microbial communities in soil, sediment, and biofilm. This application is significant in environmental microbiology for understanding microbial dynamics in various ecosystems (Keinänen et al., 2003).

  • Peptide Synthesis : Nefkens et al. (2010) discussed the synthesis of esters from N-hydroxyphthalimide and N-protected amino acids, indicating their use in the stepwise synthesis of peptides without racemization. This process is crucial in peptide synthesis and pharmaceutical research (Nefkens et al., 2010).

  • Analytical Chemistry in Plant Extracts : Stevenson et al. (1997) reported on the formation of methyl esters of hydroxypipecolic acids as artefacts in the chromatographic analysis of plant extracts, showing the importance of understanding chemical reactions during analytical procedures (Stevenson et al., 1997).

properties

IUPAC Name

methyl (1E)-N-hydroxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029343
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanimidothioic acid, N-hydroxy-, methyl ester

CAS RN

19145-16-5, 13749-94-5
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-hydroxythioimidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DA Nurhalisa, S Andayani… - Journal of Survey in …, 2023 - sifisheriessciences.com
Methomyl is used to control and eliminate pests (insects) in agriculture. Methomyl residues have been detected in agricultural products and natural waters. The purpose of this study …
Number of citations: 3 sifisheriessciences.com
E PROTECTION - Hand, 2005 - cybercemetery.unt.edu
The Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) transmitted its 56th ITC Report to the Administrator of EPA on September 15, 2005. In the 56th ITC Report…
Number of citations: 39 cybercemetery.unt.edu

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